1-Bromo-4-(trans-4-ethylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene involves various coupling reactions and synthetic strategies. For instance, the Cadiot-Chodkiewicz coupling was employed to synthesize acetylenic macrocycles, which could be structurally related to the target compound . Another approach involved the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, which suggests that brominated benzene derivatives can serve as building blocks for more complex structures . Additionally, the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from allylic alcohols indicates the versatility of brominated benzene derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been extensively studied. Single-crystal X-ray crystallography has been used to characterize the structure of macrocycles derived from similar compounds . Density functional theory (DFT) calculations have provided insights into the optimized structure of related brominated benzene compounds, which is crucial for understanding their reactivity and properties .
Chemical Reactions Analysis
Brominated benzene derivatives participate in various chemical reactions. The synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, involved multiple steps, including the use of BBr3 for demethylation, indicating the reactivity of brominated aromatics towards nucleophiles . The Wittig-Horner reaction was used to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene, demonstrating the utility of brominated benzene derivatives in forming carbon-carbon double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations have revealed various interactions such as C–H···Br, C–Br···Br, and C–Br···π, which affect the packing and stability of these compounds . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing aggregation-induced emission (AIE) characteristics, which are significant for applications in materials science .
Scientific Research Applications
Synthesis and Chemical Properties
- 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene serves as a precursor in the regioselective and stereoselective synthesis of various cyclohexane derivatives. It plays a critical role in the preparation of diamino alcohols and triamines with varying amino residues, underpinning the diversity of its applications in organic synthesis (Zhao et al., 1993).
- The compound is used in the synthesis and analysis of fluorescence properties of benzene derivatives. Its steric configuration helps in hindering tight intermolecular packing, a characteristic crucial in studying photoluminescence properties (Liang Zuo-qi, 2015).
Application in Liquid Crystal Research
- This chemical has significance in liquid crystal research, particularly in studying dipole-dipole interactions in anisotropic solutions. It's used as a solute in nonpolar nematic liquid crystal solvents to understand the dielectric properties and interactions at the molecular level (Toriyama et al., 1996).
Involvement in Dendritic Construction
- It plays a role in the modular construction of dendritic carbosilanes, where its regiospecific hydrosilylation is employed. This process is integral in the organization of dendrimer connectivity and synthesis of modified carbosilane dendrimers, contributing significantly to the field of dendrimer chemistry (Casado & Stobart, 2000).
Contributions to Organic Chemistry
- In organic chemistry, 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a key component in various synthesis processes, such as the preparation of 1-substituted 3-alkoxy-1H-isoindoles. It's used for Br/Li exchange reactions, demonstrating its versatility in complex organic syntheses (Kuroda & Kobayashi, 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(4-ethylcyclohexyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNPLXSOLSAKGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543510 |
Source
|
Record name | trans-1-Bromo-4-(4-ethylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene | |
CAS RN |
91538-82-8 |
Source
|
Record name | trans-1-Bromo-4-(4-ethylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Brom-4-(4-trans-ethylcyclohexyl)-benzol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.